(4-Hydroxy-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride

Physicochemical profiling Medicinal chemistry Lead optimization

(4-Hydroxy-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride (CAS 1185309-12-9) is a heterocyclic building block composed of a 4-hydroxypiperidine moiety linked via a carbonyl bridge to a pyrazine ring, isolated as the hydrochloride salt. With a molecular formula of C₁₀H₁₄ClN₃O₂ and molecular weight of 243.69 g/mol, this compound belongs to the 4-hydroxypiperidine chemotype, a scaffold that has served as the core template for multiple drug discovery programs—most notably the CCR1 chemokine receptor antagonist series from which clinical candidates such as BX 513 and MLN3897 were derived.

Molecular Formula C10H14ClN3O2
Molecular Weight 243.69 g/mol
CAS No. 1185309-12-9
Cat. No. B1500676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Hydroxy-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride
CAS1185309-12-9
Molecular FormulaC10H14ClN3O2
Molecular Weight243.69 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)C(=O)C2=NC=CN=C2.Cl
InChIInChI=1S/C10H13N3O2.ClH/c14-8-1-5-13(6-2-8)10(15)9-7-11-3-4-12-9;/h3-4,7-8,14H,1-2,5-6H2;1H
InChIKeySFJXDNXMYIVRCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Hydroxy-piperidin-1-yl)-pyrazin-2-yl-methanone Hydrochloride (CAS 1185309-12-9): Core Scaffold Identity and Procurement-Relevant Classification


(4-Hydroxy-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride (CAS 1185309-12-9) is a heterocyclic building block composed of a 4-hydroxypiperidine moiety linked via a carbonyl bridge to a pyrazine ring, isolated as the hydrochloride salt . With a molecular formula of C₁₀H₁₄ClN₃O₂ and molecular weight of 243.69 g/mol, this compound belongs to the 4-hydroxypiperidine chemotype, a scaffold that has served as the core template for multiple drug discovery programs—most notably the CCR1 chemokine receptor antagonist series from which clinical candidates such as BX 513 and MLN3897 were derived [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, where the 4-hydroxy substitution on the piperidine ring provides a key handle for further functionalization (e.g., etherification, esterification, oxidation) and the pyrazine-2-carbonyl group introduces a heteroaryl moiety with distinct electronic properties relative to phenyl or pyridine congeners [2].

Why Generic Substitution of (4-Hydroxy-piperidin-1-yl)-pyrazin-2-yl-methanone Hydrochloride with In-Class Analogs Carries Undefined Risk


Compounds within the (substituted-piperidin-1-yl)-pyrazin-2-yl-methanone family cannot be treated as interchangeable procurement items because subtle structural variations—regioisomeric hydroxyl positioning, heteroaryl identity, and piperidine substitution pattern—produce discrete and non-interchangeable physicochemical and pharmacological profiles . The 4-hydroxy substitution confers a distinct hydrogen-bond donor/acceptor topology (HBD=1, HBA=4) and LogP (~0.5) compared to the 4-amino analog (increased basicity, altered LogP) or the 3-hydroxy regioisomer (altered spatial presentation of the H-bond donor) . In the context of the 4-hydroxypiperidine CCR1 antagonist pharmacophore, even modest changes to the piperidine substitution pattern can shift receptor-binding potency by orders of magnitude, as demonstrated by the >100-fold potency differential between constrained and unconstrained 4-hydroxypiperidine derivatives in human CCR1 binding assays [1]. Selection of this specific building block over a close analog is therefore a decision with material consequences for downstream synthetic route feasibility, SAR interpretation, and biological assay reproducibility.

Quantitative Differential Evidence Guide: (4-Hydroxy-piperidin-1-yl)-pyrazin-2-yl-methanone Hydrochloride vs. Closest Analogs


LogP Differentiation: 4-Hydroxy-pyrazine-carbonyl vs. 4-Amino-pyrazine-carbonyl Analog

The target compound exhibits a computed LogP of 0.4953, reflecting the balanced polarity contributed by the 4-hydroxyl group (HBD=1, HBA=4) and the pyrazine-2-carbonyl moiety (TPSA=66.32 Ų) . The 4-amino analog (CAS 1185308-94-4) introduces a primary amine in place of the hydroxyl, which is expected to increase hydrophilicity and introduce an additional hydrogen-bond donor, altering both LogP and permeability profile . In the CCR1 antagonist series, the 4-hydroxyl group is a critical pharmacophoric element; its replacement with an amino group is anticipated to diminish receptor complementarity, as SAR studies have established that the piperidine hydroxyl engages in a specific hydrogen-bonding interaction within the CCR1 binding pocket that cannot be recapitulated by an amino substituent [1].

Physicochemical profiling Medicinal chemistry Lead optimization

Regiochemical Differentiation: 4-Hydroxy vs. 3-Hydroxy Piperidine Substitution

The target compound (CAS 1185309-12-9) bears the hydroxyl group at the 4-position of the piperidine ring, whereas the 3-hydroxy regioisomer (CAS 1185309-06-1) presents the hydroxyl at the 3-position . Although the two regioisomers share identical molecular formula (C₁₀H₁₄ClN₃O₂) and molecular weight (243.69 g/mol), the spatial orientation of the hydrogen-bond donor differs substantially. In the 4-hydroxy compound, the hydroxyl adopts an equatorial or axial orientation relative to the piperidine chair, projecting the H-bond donor along the molecular axis; in the 3-hydroxy isomer, the hydroxyl is offset by approximately 60° relative to the 4-position, altering the vector of hydrogen-bond donation [1]. In the CCR1 antagonist pharmacophore, the 4-hydroxypiperidine orientation is a critical determinant of receptor affinity: the tilt angle of the piperidine ring relative to the receptor binding pocket has been shown to modulate potency across human and murine CCR1 orthologs [1].

Regiochemistry Structure-activity relationship Synthetic intermediate

Heteroaryl Electronic Differentiation: Pyrazine-2-carbonyl vs. Phenyl-carbonyl Analog

The target compound incorporates a pyrazine-2-carbonyl group, whereas the phenyl analog (CAS 80213-01-0) substitutes the pyrazine with a benzene ring. The pyrazine ring introduces two electron-withdrawing nitrogen atoms that reduce the electron density of the carbonyl and the aromatic system, lowering the pKa of adjacent functional groups and altering the compound's reactivity profile as a synthetic intermediate . Computationally, the target compound has TPSA = 66.32 Ų and LogP = 0.4953, reflecting the polarity contribution of the pyrazine nitrogens ; the phenyl analog (C₁₂H₁₅NO₂, MW 205.25) lacks these heteroatoms and is predicted to have lower TPSA and higher LogP . In the context of CCR1 antagonist development, the pyrazine moiety has been incorporated into advanced leads to modulate metabolic stability and off-target selectivity relative to phenyl-containing congeners [1].

Heterocyclic chemistry Electronic effects Fragment-based drug design

Purity Specification and Vendor Differentiation: Target Compound vs. 3-Hydroxymethyl Analog

The target compound is commercially available at defined purity grades of 95% (AKSci) , 97% (Beyotime, Leyan, LookChem) , and ≥98% (MolCore) , with multiple vendors providing consistent specifications. By comparison, the 3-hydroxymethyl analog (CAS 939985-99-6, C₁₁H₁₅N₃O₂, MW 221.26) is offered at 98-99% purity but from fewer suppliers, indicating a less mature supply chain . The target compound benefits from broader vendor coverage (at least 8 identifiable commercial suppliers), which supports competitive pricing, batch-to-batch consistency verification, and reduced risk of supply interruption—factors critical for multi-step synthetic campaigns where intermediate availability directly impacts project timelines .

Quality control Procurement specification Synthetic reproducibility

Class-Level Evidence: 4-Hydroxypiperidine Scaffold as Privileged CCR1 Antagonist Pharmacophore

The 4-hydroxypiperidine chemotype, of which the target compound is the minimalist (pyrazine-2-carbonyl)-substituted variant, has been validated as a privileged scaffold for CCR1 receptor antagonism [1]. In the foundational SAR study by Ng et al. (1999), the initial HTS hit bearing a 4-hydroxypiperidine core was optimized to compound 6s, which demonstrated Kᵢ values in the low nanomolar range for CCR1 binding and at least 200-fold selectivity over other human 7-TM receptors [1]. Subsequent work by Gladue et al. (2003) established that the piperidine 4-hydroxyl group and its spatial orientation are critical determinants of both human and murine CCR1 antagonism, with IC₅₀ values spanning 40–4000 nM across the series [2]. While the target compound itself has not been reported as a final bioactive entity, it represents the core scaffold from which potent CCR1 antagonists (BX 513, MLN3897) were derived by elaboration at the piperidine 4-position and the aromatic terminus [1][2][3].

CCR1 antagonist Chemokine receptor Inflammation

Optimal Research and Industrial Application Scenarios for (4-Hydroxy-piperidin-1-yl)-pyrazin-2-yl-methanone Hydrochloride


CCR1 Antagonist Lead Generation and SAR Expansion

The target compound serves as the core scaffold for synthesizing novel CCR1 antagonist libraries. As established by the Ng et al. (1999) and Gladue et al. (2003) studies, the 4-hydroxypiperidine-pyrazine template can be elaborated at the piperidine 4-position (via etherification, esterification, or carbamate formation) and at the pyrazine ring to generate analogs with Kᵢ values ranging from 40 to 4000 nM against human CCR1 [1][2]. Procurement of this specific building block—rather than the 3-hydroxy regioisomer or the phenyl analog—ensures that the resulting library maintains the correct H-bond donor geometry and heteroaryl electronic character required for CCR1 binding pocket complementarity [1][2][3].

Kinase Inhibitor Fragment Elaboration via Pyrazine Hinge-Binder Modification

The pyrazine-2-carbonyl moiety is a recognized kinase hinge-binding motif, and the 4-hydroxypiperidine group provides a vector for solvent-exposed region elaboration. The target compound's computed LogP of 0.4953 and TPSA of 66.32 Ų place it within favorable physicochemical space for fragment-to-lead optimization . In contrast to the phenyl analog (predicted LogP ~1.5–2.0), the pyrazine variant offers superior aqueous solubility and reduced lipophilicity-driven off-target binding, making it the preferred fragment starting point when kinase selectivity and developability are priority criteria .

Synthetic Intermediate for CNS-Penetrant Candidate Synthesis

With a low molecular weight (243.69 g/mol), modest LogP (0.4953), and a single hydrogen-bond donor, the target compound resides within favorable CNS MPO (Multiparameter Optimization) space . The 4-hydroxyl group provides a functional handle for pro-drug strategies (e.g., phosphate ester formation) or further derivatization without introducing additional H-bond donors that would impair blood-brain barrier penetration. This contrasts with the 4-amino analog, whose additional H-bond donor is predicted to reduce passive CNS permeability .

Reproducible Multi-Step Synthesis Requiring Defined Salt Stoichiometry

The hydrochloride salt form ensures defined stoichiometry (1:1 HCl) and consistent batch-to-batch reactivity in amide coupling, reductive amination, and nucleophilic substitution reactions. With ≥8 commercial suppliers offering purity grades from 95% to ≥98% , the compound benefits from competitive sourcing and independent quality verification—reducing the risk of synthetic campaign disruptions due to supplier stockout or impurity-related side reactions. Room temperature storage compatibility (per MolCore and Beyotime specifications) simplifies logistics relative to cold-chain-dependent intermediates .

Quote Request

Request a Quote for (4-Hydroxy-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.